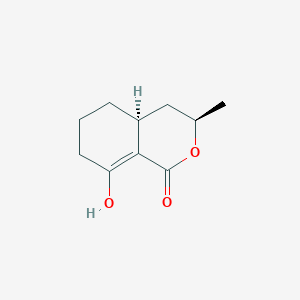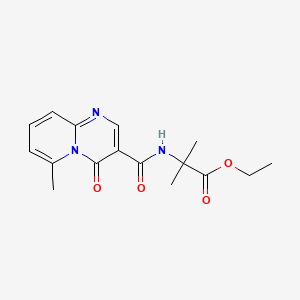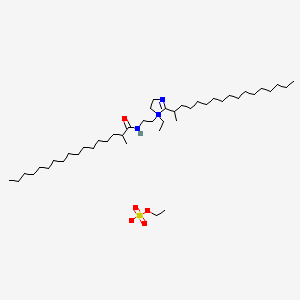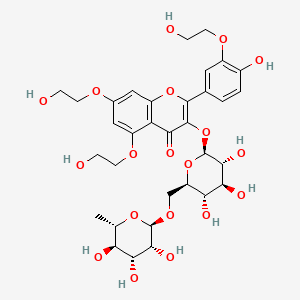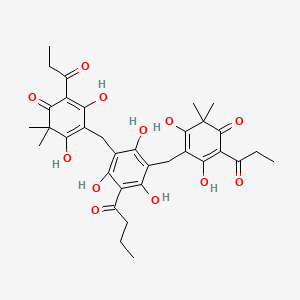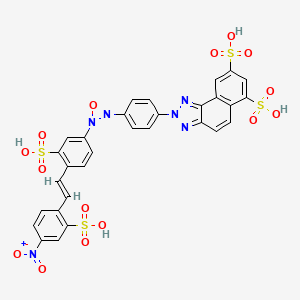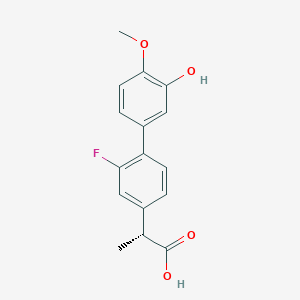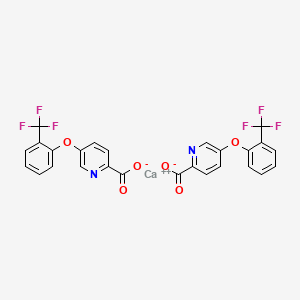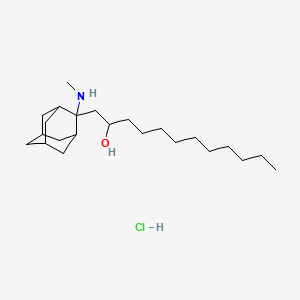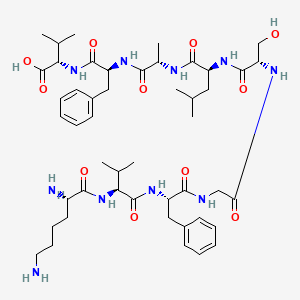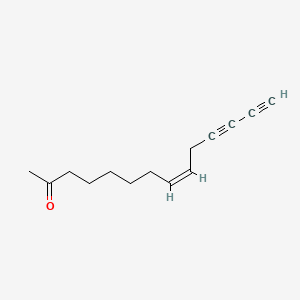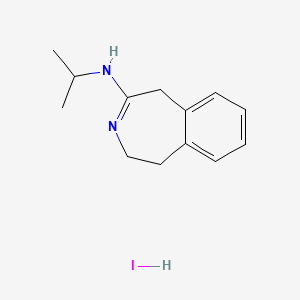
4,5-Dihydro-N-(1-methylethyl)-1H-3-benzazepin-2-amine monohydriodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dihydro-N-(1-methylethyl)-1H-3-benzazepin-2-amine monohydriodide is a chemical compound that belongs to the class of benzazepines Benzazepines are known for their diverse pharmacological properties, including their use in the treatment of various neurological and psychiatric disorders
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-N-(1-methylethyl)-1H-3-benzazepin-2-amine monohydriodide typically involves the following steps:
Formation of the Benzazepine Ring: The initial step involves the cyclization of appropriate precursors to form the benzazepine ring structure. This can be achieved through various cyclization reactions, such as the Pictet-Spengler reaction.
Introduction of the Isopropyl Group: The isopropyl group is introduced through alkylation reactions using reagents like isopropyl halides under basic conditions.
Formation of the Monohydriodide Salt: The final step involves the formation of the monohydriodide salt by reacting the amine with hydroiodic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydro-N-(1-methylethyl)-1H-3-benzazepin-2-amine monohydriodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl halides, and other electrophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amines and hydrocarbons.
Substitution: Formation of substituted benzazepines with various functional groups.
Scientific Research Applications
4,5-Dihydro-N-(1-methylethyl)-1H-3-benzazepin-2-amine monohydriodide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects in treating neurological and psychiatric disorders.
Industry: Used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 4,5-Dihydro-N-(1-methylethyl)-1H-3-benzazepin-2-amine monohydriodide involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,3-Dihydro-1,3,3-trimethyl-6-nitrospiro(2H-1-benzopyran-2,2-(2H)-indole): Known for its photochromic properties and used in optical data storage applications.
4-Amino-N-(1,1-dimethylethyl)-4,5-dihydro-3-(1-methylethyl)-5-oxo-1H-1,2,4-triazole-1-carboxamide: Used in proteomics research and as a biochemical reagent.
Uniqueness
4,5-Dihydro-N-(1-methylethyl)-1H-3-benzazepin-2-amine monohydriodide is unique due to its specific structural features and potential applications in various fields. Its ability to undergo diverse chemical reactions and its interaction with specific molecular targets make it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
121771-75-3 |
|---|---|
Molecular Formula |
C13H19IN2 |
Molecular Weight |
330.21 g/mol |
IUPAC Name |
N-propan-2-yl-2,5-dihydro-1H-3-benzazepin-4-amine;hydroiodide |
InChI |
InChI=1S/C13H18N2.HI/c1-10(2)15-13-9-12-6-4-3-5-11(12)7-8-14-13;/h3-6,10H,7-9H2,1-2H3,(H,14,15);1H |
InChI Key |
MWFNGUHWTREETP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NCCC2=CC=CC=C2C1.I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


